molecular formula C11H8N2O3 B14864015 5-(4-Isocyanato-2-methoxyphenyl)oxazole

5-(4-Isocyanato-2-methoxyphenyl)oxazole

Cat. No.: B14864015
M. Wt: 216.19 g/mol
InChI Key: HPVBHDMZEZWGKQ-UHFFFAOYSA-N
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Description

5-(4-Isocyanato-2-methoxyphenyl)oxazole is a chemical compound that belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom This compound is notable for its isocyanate functional group, which is highly reactive and useful in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isocyanato-2-methoxyphenyl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-isocyanato-2-methoxyphenylamine with an appropriate oxazole precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Isocyanato-2-methoxyphenyl)oxazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form urea or carbamate derivatives.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming complex heterocyclic structures.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can yield alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary amines or alcohols, typically under mild conditions.

    Cycloaddition: Catalysts such as copper(I) salts, often under inert atmosphere.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Urea and Carbamate Derivatives: From nucleophilic substitution.

    Complex Heterocycles: From cycloaddition reactions.

    Aldehydes, Acids, and Alcohols: From oxidation and reduction reactions.

Scientific Research Applications

5-(4-Isocyanato-2-methoxyphenyl)oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of 5-(4-Isocyanato-2-methoxyphenyl)oxazole involves its highly reactive isocyanate group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Isocyanato-2-methoxyphenylamine: Similar structure but lacks the oxazole ring.

    5-(4-Methoxyphenyl)isoxazole: Contains a methoxyphenyl group but lacks the isocyanate functionality.

    2-Methoxyphenyl isocyanate: Similar isocyanate group but different overall structure.

Uniqueness

5-(4-Isocyanato-2-methoxyphenyl)oxazole is unique due to the combination of its isocyanate group and oxazole ring, which provides a distinct reactivity profile. This combination allows for versatile applications in synthetic chemistry and material science, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-(4-isocyanato-2-methoxyphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c1-15-10-4-8(13-6-14)2-3-9(10)11-5-12-7-16-11/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVBHDMZEZWGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N=C=O)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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